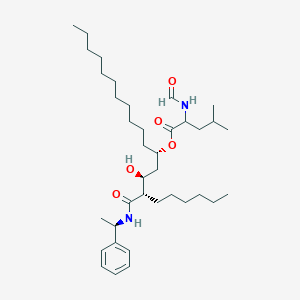
Orlistat impurity 8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Orlistat impurity 8 is a byproduct formed during the synthesis of Orlistat, a lipase inhibitor used for the treatment of obesity. Orlistat works by inhibiting the absorption of dietary fats in the intestines. Impurities like this compound can affect the purity, stability, and efficacy of the final pharmaceutical product .
Vorbereitungsmethoden
The synthesis of Orlistat impurity 8 involves several steps, including the use of specific reagents and reaction conditions. The preparation methods for this compound are similar to those used for Orlistat but may involve additional steps to isolate and purify the impurity. Industrial production methods often include high-performance liquid chromatography (HPLC) to separate and quantify the impurity from the main product .
Analyse Chemischer Reaktionen
Orlistat impurity 8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Orlistat impurity 8 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical methods to ensure the purity and quality of Orlistat.
Biology: Studied for its potential biological effects and interactions with enzymes.
Medicine: Investigated for its potential impact on the efficacy and safety of Orlistat as a pharmaceutical product.
Industry: Used in the development and validation of analytical methods for quality control in pharmaceutical manufacturing .
Wirkmechanismus
The mechanism of action of Orlistat impurity 8 is not well-documented, but it is believed to interact with similar molecular targets as Orlistat. Orlistat works by inhibiting gastrointestinal lipases, preventing the breakdown and absorption of dietary fats. The impurity may also inhibit these enzymes, but its exact effects and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Orlistat impurity 8 can be compared with other related impurities found in Orlistat, such as:
- Orlistat related compound A
- Orlistat related compound B
- Orlistat related compound D
- Orlistat open ring amide
- Orlistat related compound E
These impurities differ in their chemical structure and properties, affecting the overall quality and stability of the pharmaceutical product. This compound is unique in its specific formation pathway and potential impact on the final product .
Eigenschaften
Molekularformel |
C37H64N2O5 |
|---|---|
Molekulargewicht |
616.9 g/mol |
IUPAC-Name |
[(7S,8S,10S)-8-hydroxy-7-[[(1R)-1-phenylethyl]carbamoyl]henicosan-10-yl] 2-formamido-4-methylpentanoate |
InChI |
InChI=1S/C37H64N2O5/c1-6-8-10-12-13-14-15-16-20-24-32(44-37(43)34(38-28-40)26-29(3)4)27-35(41)33(25-21-11-9-7-2)36(42)39-30(5)31-22-18-17-19-23-31/h17-19,22-23,28-30,32-35,41H,6-16,20-21,24-27H2,1-5H3,(H,38,40)(H,39,42)/t30-,32+,33+,34?,35+/m1/s1 |
InChI-Schlüssel |
VRTOQAVTQOAFHC-IRZUOLHVSA-N |
Isomerische SMILES |
CCCCCCCCCCC[C@@H](C[C@@H]([C@H](CCCCCC)C(=O)N[C@H](C)C1=CC=CC=C1)O)OC(=O)C(CC(C)C)NC=O |
Kanonische SMILES |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)NC(C)C1=CC=CC=C1)O)OC(=O)C(CC(C)C)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















